molecular formula C9H14N2 B13097678 2-Ethyl-5-propylpyrazine CAS No. 29461-08-3

2-Ethyl-5-propylpyrazine

Cat. No.: B13097678
CAS No.: 29461-08-3
M. Wt: 150.22 g/mol
InChI Key: VZTOIAITGDMGEO-UHFFFAOYSA-N
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Description

2-Ethyl-5-propylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their aromatic properties and are often found in various natural products and synthetic materials. This compound is characterized by the presence of an ethyl group at the second position and a propyl group at the fifth position on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-ethylpyrazine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-propylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-5-propylpyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used as a flavoring agent in the food industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-propylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    2-Methyl-5-propylpyrazine: Similar structure with a methyl group instead of an ethyl group.

    2-Ethyl-5-methylpyrazine: Similar structure with a methyl group instead of a propyl group.

    2,3-Dimethylpyrazine: Contains two methyl groups on the pyrazine ring.

Uniqueness: 2-Ethyl-5-propylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

29461-08-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-5-propylpyrazine

InChI

InChI=1S/C9H14N2/c1-3-5-9-7-10-8(4-2)6-11-9/h6-7H,3-5H2,1-2H3

InChI Key

VZTOIAITGDMGEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N=C1)CC

Origin of Product

United States

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